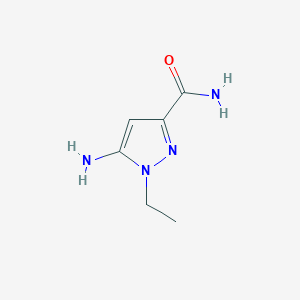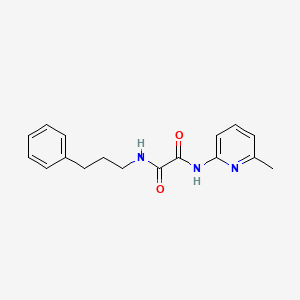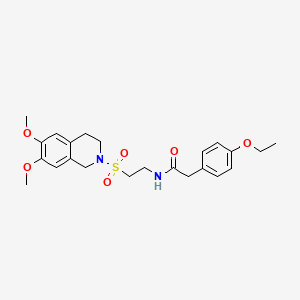![molecular formula C20H22N2O5S B2588546 N-((1-tosylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 887862-45-5](/img/structure/B2588546.png)
N-((1-tosylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1-tosylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” is a compound that has been synthesized and evaluated for its cytotoxic activity against various cancer cell lines . It is a benzodioxole compound, which is a class of compounds that have been found to exhibit a broad spectrum of biological activities .
Synthesis Analysis
The synthesis of benzodioxole compounds involves a series of chemical reactions. For instance, some benzodioxole compounds have been synthesized via a Pd-catalyzed C-N cross-coupling . In another study, the synthesis involved the transformation of diselenide into various synthetically important unsymmetrical monoselenides .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzodioxole compounds can be complex. For instance, one study reported the use of a Pd-catalyzed arylation to set the aporphine framework . Another study mentioned the cleavage of the Se–Se bond with sodium borohydride or rongalite followed by the addition of suitable electrophiles .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
Compounds with complex structures, similar to N-((1-tosylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, often serve as key scaffolds or intermediates in the design of new therapeutic agents. For instance, in the development of histone deacetylase (HDAC) inhibitors, such as MGCD0103, researchers focus on synthesizing isotype-selective molecules that can inhibit specific HDACs involved in cancer cell proliferation. These compounds are designed to block cancer cell growth, induce apoptosis, and have shown significant antitumor activity in vivo, highlighting their potential as anticancer drugs (Zhou et al., 2008).
Pharmacological Applications
In pharmacology, research on compounds structurally related to N-((1-tosylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide often involves studying their interaction with biological targets to understand their therapeutic potential. For example, studies on CB1 cannabinoid receptor antagonists have provided insights into the molecular interactions necessary for antagonistic activity, contributing to the development of drugs targeting the endocannabinoid system for conditions such as obesity, addiction, and pain (Shim et al., 2002).
Materials Science
In the field of materials science, compounds like N-((1-tosylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide may find applications in the synthesis of novel materials with unique properties. For instance, research on the synthesis and properties of 1,3-benzoxazole-4-carbonitriles has led to the discovery of molecules with potent antifungal activity, solubility, and metabolic stability, demonstrating the potential of such compounds in developing new antifungal agents with in vivo efficacy (Kuroyanagi et al., 2011).
Orientations Futures
The future directions for research on “N-((1-tosylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” and similar compounds could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules . Additionally, further studies could explore their potential as anticancer agents .
Mécanisme D'action
Target of Action
The compound “N-((1-tosylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” belongs to the class of indole derivatives . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound might also interact with multiple targets.
Mode of Action
The mode of action of indole derivatives can vary depending on the specific derivative and target. For example, some indole derivatives have been found to have antiviral activity by inhibiting viral replication .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, some indole derivatives have been found to have anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The ADME properties of indole derivatives can vary depending on the specific derivative. The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The result of the action of indole derivatives can vary depending on the specific derivative and target. For example, some indole derivatives have been found to cause cell cycle arrest and induce apoptosis in cancer cells .
Action Environment
The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors. For example, the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propriétés
IUPAC Name |
N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-14-4-7-17(8-5-14)28(24,25)22-10-2-3-16(22)12-21-20(23)15-6-9-18-19(11-15)27-13-26-18/h4-9,11,16H,2-3,10,12-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIOONVNTCLDQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,2-oxazole-4-carboxylic acid](/img/structure/B2588464.png)


![3-[(4-Benzo[b][1,4]benzoxazepin-6-ylpiperazine-1-carbonyl)amino]propanoic acid](/img/structure/B2588470.png)
![7-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2588472.png)
![3-(4-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2588473.png)



![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2588481.png)
![3-[[1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2588482.png)
![2-((4-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2588483.png)

![2-[4-(2-{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}propanoyl)piperazin-1-yl]pyrimidine](/img/structure/B2588486.png)